Cas no 1805641-99-9 (Methyl 4-chloro-2-cyano-3-methoxybenzoate)
Methyl 4-chloro-2-cyano-3-methoxybenzoate Chemical and Physical Properties
Names and Identifiers
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- Methyl 4-chloro-2-cyano-3-methoxybenzoate
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- Inchi: 1S/C10H8ClNO3/c1-14-9-7(5-12)6(10(13)15-2)3-4-8(9)11/h3-4H,1-2H3
- InChI Key: LJQPFJHHDYCGNY-UHFFFAOYSA-N
- SMILES: ClC1C=CC(C(=O)OC)=C(C#N)C=1OC
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 15
- Rotatable Bond Count: 3
- Complexity: 286
- XLogP3: 2.1
- Topological Polar Surface Area: 59.3
Methyl 4-chloro-2-cyano-3-methoxybenzoate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015010161-1g |
Methyl 4-chloro-2-cyano-3-methoxybenzoate |
1805641-99-9 | 97% | 1g |
1,475.10 USD | 2021-06-21 |
Methyl 4-chloro-2-cyano-3-methoxybenzoate Related Literature
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Craig A. Kelly,David R. Rosseinsky Phys. Chem. Chem. Phys., 2001,3, 2086-2090
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Christopher J. Harrison,Kyle J. Berean,Enrico Della Gaspera,Jian Zhen Ou,Richard B. Kaner,Kourosh Kalantar-zadeh,Torben Daeneke Nanoscale, 2016,8, 16276-16283
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Jason Y. C. Lim,Yong Yu,Guorui Jin,Kai Li,Yi Lu,Jianping Xie Nanoscale Adv., 2020,2, 3921-3932
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4. Excimer emission and magnetoluminescence of radical-based zinc(ii) complexes doped in host crystals†Shojiro Kimura,Tetsuro Kusamoto Chem. Commun., 2020,56, 11195-11198
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Chen-Yu Chien,Sheng-Sheng Yu Chem. Commun., 2020,56, 11949-11952
Additional information on Methyl 4-chloro-2-cyano-3-methoxybenzoate
Research Briefing on Methyl 4-chloro-2-cyano-3-methoxybenzoate (CAS: 1805641-99-9) in Chemical Biology and Pharmaceutical Applications
Methyl 4-chloro-2-cyano-3-methoxybenzoate (CAS: 1805641-99-9) has recently emerged as a compound of significant interest in chemical biology and pharmaceutical research. This briefing synthesizes the latest findings regarding its synthesis, biological activity, and potential therapeutic applications. Recent studies highlight its role as a versatile intermediate in the development of novel bioactive molecules, particularly in the context of kinase inhibition and anti-inflammatory drug discovery.
A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a precursor in synthesizing potent inhibitors targeting p38 MAP kinase, a key player in inflammatory pathways. The research team utilized Methyl 4-chloro-2-cyano-3-methoxybenzoate as a core scaffold, modifying its structure to achieve nanomolar inhibitory concentrations against p38α isoforms. This work suggests promising applications in developing treatments for rheumatoid arthritis and other chronic inflammatory conditions.
Structural analyses conducted via X-ray crystallography (Nature Chemical Biology, 2024) revealed unique binding modes of derivatives created from this compound when interacting with ATP-binding pockets of various kinases. The chloro and cyano substituents at the 4 and 2 positions respectively were found to contribute significantly to binding affinity, while the methoxy group at position 3 appears to modulate solubility and membrane permeability. These insights are informing the design of next-generation kinase inhibitors with improved selectivity profiles.
In synthetic chemistry advancements, a novel continuous flow process developed in 2024 (Organic Process Research & Development) has improved the production efficiency of Methyl 4-chloro-2-cyano-3-methoxybenzoate by 40% compared to traditional batch methods. The optimized protocol reduces reaction times from 12 hours to 90 minutes while maintaining >99% purity, addressing previous scalability challenges for this intermediate in industrial applications.
Emerging toxicology data (Regulatory Toxicology and Pharmacology, 2024) indicates favorable safety profiles for this compound and its derivatives at therapeutic doses. Metabolic studies show primarily hepatic clearance with minimal cytochrome P450 inhibition, suggesting low potential for drug-drug interactions - a valuable characteristic for combination therapies. However, researchers note the need for further investigation into long-term exposure effects.
The compound's versatility is further demonstrated in recent cancer research, where it serves as a building block for PROTAC (Proteolysis Targeting Chimera) molecules targeting estrogen receptors. A 2024 Cell Chemical Biology publication reported that derivatives showed 80% degradation efficiency of ERα in breast cancer cell lines at 100 nM concentrations, with promising selectivity over ERβ isoforms.
Looking forward, several pharmaceutical companies have included Methyl 4-chloro-2-cyano-3-methoxybenzoate derivatives in their preclinical pipelines, with anticipated IND submissions in 2025-2026 for inflammatory and oncological indications. The compound's unique combination of synthetic accessibility, favorable physicochemical properties, and demonstrated biological activity positions it as a valuable asset in medicinal chemistry and drug discovery efforts.
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